![molecular formula C16H12F2N4O B6454609 2-cyclopropyl-N-(3,4-difluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2548984-36-5](/img/structure/B6454609.png)
2-cyclopropyl-N-(3,4-difluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide
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Overview
Description
2-cyclopropyl-N-(3,4-difluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide is a compound belonging to the class of imidazopyridazines. These compounds are known for their diverse pharmacological activities, including kinase inhibition, which makes them potential candidates for anticancer and antimalarial agents . The compound’s unique structure, featuring a cyclopropyl group and difluorophenyl moiety, contributes to its distinct chemical and biological properties.
Preparation Methods
The synthesis of 2-cyclopropyl-N-(3,4-difluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide typically involves multiple steps, starting from readily available starting materials. . Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
2-cyclopropyl-N-(3,4-difluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Scientific Research Applications
Scientific Research Applications
- Medicinal Chemistry : The compound serves as a scaffold for synthesizing new therapeutic agents targeting various diseases, particularly those involving inflammatory pathways.
- Pharmacology : It has been evaluated for its pharmacokinetic properties, showing improved metabolic stability compared to similar compounds. Its efficacy in inhibiting IFNγ production has been demonstrated in animal models, indicating potential use in treating autoimmune diseases.
- Biological Studies : Research has focused on understanding the interactions between this compound and biological targets, providing insights into its mechanism of action and potential side effects.
- Therapeutic Development : The compound is being investigated for its role in treating conditions such as psoriasis and other inflammatory disorders due to its ability to inhibit key inflammatory cytokines.
Case Study 1: Inhibition of Cytokine Production
In a study conducted on rat models with induced arthritis, 2-cyclopropyl-N-(3,4-difluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide demonstrated significant efficacy in reducing IFNγ levels and alleviating symptoms associated with inflammation. This study highlights the compound's potential as a therapeutic agent for autoimmune conditions.
Case Study 2: Synthesis of Derivatives
Research efforts have focused on synthesizing derivatives of this compound to enhance its biological activity. Various substitutions at the imidazo[1,2-b]pyridazine core have been explored, leading to compounds with improved potency against TYK2 and related targets.
Data Summary Table
Application Area | Description | Key Findings |
---|---|---|
Medicinal Chemistry | Scaffold for new drug development | Potential for various therapeutic agents |
Pharmacology | Improved metabolic stability | Effective in inhibiting IFNγ production |
Biological Studies | Interaction studies with biological targets | Insights into mechanism of action |
Therapeutic Development | Investigated for treating inflammatory disorders | Significant efficacy in animal models |
Mechanism of Action
The mechanism of action of 2-cyclopropyl-N-(3,4-difluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide primarily involves the inhibition of specific kinases. By binding to the active site of these enzymes, the compound prevents their activity, thereby disrupting critical signaling pathways involved in cell proliferation and survival. This mechanism is particularly relevant in the context of cancer, where overactive kinases drive uncontrolled cell growth .
Comparison with Similar Compounds
Similar compounds to 2-cyclopropyl-N-(3,4-difluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide include other imidazopyridazines and pyridazine derivatives. These compounds share a common core structure but differ in their substituents, which can significantly impact their biological activity and specificity. For instance:
Imidazopyridazines: Known for their kinase inhibition activity, these compounds are explored for anticancer and antimalarial applications.
Pyridazine derivatives: These compounds exhibit a broad spectrum of pharmacological activities, including antimicrobial, antitubercular, and anti-inflammatory properties.
Properties
IUPAC Name |
2-cyclopropyl-N-(3,4-difluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N4O/c17-11-4-3-10(7-12(11)18)19-16(23)13-5-6-15-20-14(9-1-2-9)8-22(15)21-13/h3-9H,1-2H2,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIUVHQMRYCQMCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN3C(=N2)C=CC(=N3)C(=O)NC4=CC(=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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